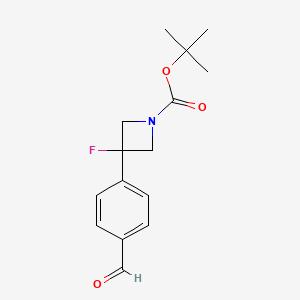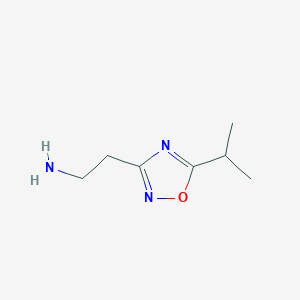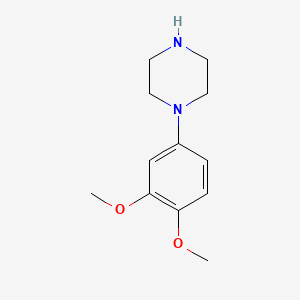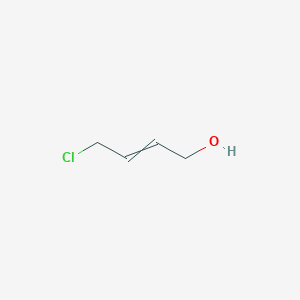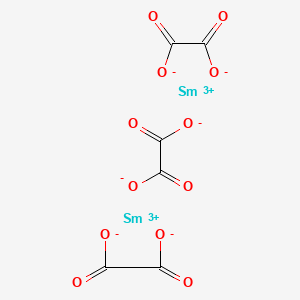
Samarium oxalate
Overview
Description
Samarium oxalate is an inorganic compound, a salt of samarium and oxalic acid with the chemical formula Sm₂(C₂O₄)₃. It is typically found as a crystalline hydrate with yellow crystals. This compound is insoluble in water and is known for its stability and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Samarium oxalate can be synthesized through the precipitation of soluble samarium salts with oxalic acid. One common method involves reacting samarium nitrate with oxalic acid in an aqueous solution. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the complete precipitation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the recovery of samarium from samarium-cobalt magnet waste. The process involves hydrometallurgical methods where samarium is selectively precipitated using oxalic acid. The resulting this compound is then calcined to produce samarium oxide .
Chemical Reactions Analysis
Types of Reactions: Samarium oxalate undergoes several types of chemical reactions, including:
Thermal Decomposition: Upon heating, this compound decomposes to form samarium oxide and carbon dioxide.
Oxidation and Reduction: this compound can participate in redox reactions, although these are less common compared to its thermal decomposition.
Common Reagents and Conditions:
Oxalic Acid: Used in the synthesis and precipitation of this compound.
Heat: Applied during the thermal decomposition process to convert this compound to samarium oxide.
Major Products Formed:
Samarium Oxide (Sm₂O₃): Formed as a major product during the thermal decomposition of this compound.
Scientific Research Applications
Samarium oxalate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other samarium compounds and as a catalyst in various chemical reactions.
Biology and Medicine: Investigated for its potential use in biomedical applications, including as a contrast agent in imaging and in targeted radiotherapy for cancer treatment.
Industry: Utilized in the production of samarium-cobalt magnets, which are known for their high thermal stability and resistance to corrosion
Mechanism of Action
The mechanism by which samarium oxalate exerts its effects is primarily through its decomposition to form samarium oxide. This oxide can then participate in various chemical reactions, acting as a catalyst or as a precursor for other compounds. The molecular targets and pathways involved depend on the specific application, such as its use in catalysis or in medical imaging .
Comparison with Similar Compounds
Praseodymium Oxalate: Similar in structure and properties, used in similar applications.
Europium Oxalate: Another rare earth oxalate with comparable properties but different luminescent characteristics.
Neodymium Oxalate: Used in the production of neodymium magnets, similar to samarium oxalate in its industrial applications
Uniqueness: this compound is unique due to its specific thermal stability and its role in the production of high-performance samarium-cobalt magnets. Its applications in both industrial and scientific research settings highlight its versatility and importance .
Properties
CAS No. |
3252-68-4 |
|---|---|
Molecular Formula |
C6O12Sm2 |
Molecular Weight |
564.8 g/mol |
IUPAC Name |
oxalate;samarium(3+) |
InChI |
InChI=1S/3C2H2O4.2Sm/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |
InChI Key |
DABIZUXUJGHLMW-UHFFFAOYSA-H |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Sm+3].[Sm+3] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
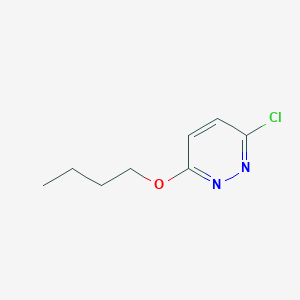
![2-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8794009.png)
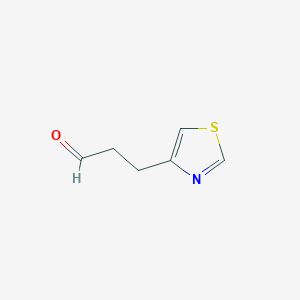
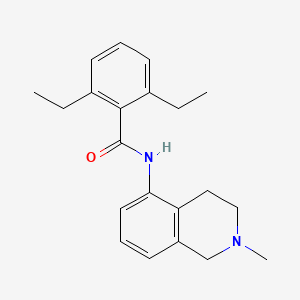
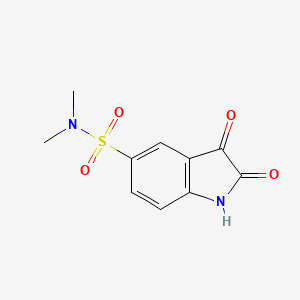
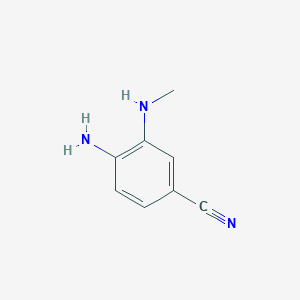
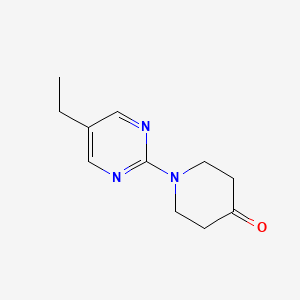
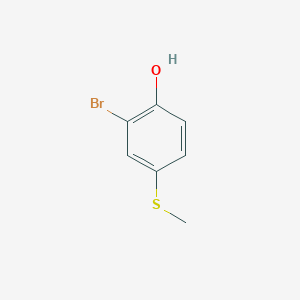
![2-(5H-Dibenzo[a,d][7]annulen-5-yl)acetic acid](/img/structure/B8794068.png)
